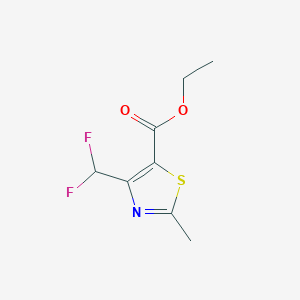

Ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2S/c1-3-13-8(12)6-5(7(9)10)11-4(2)14-6/h7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLVORUSBFLCMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of difluoromethylation reagents, which can transfer the CF2H group to the desired position on the thiazole ring . The reaction conditions often involve the use of metal catalysts, such as palladium or copper, to facilitate the transfer of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The thiazole ring can undergo substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity . The thiazole ring structure also plays a crucial role in its biological activity, allowing it to interact with various biomolecules .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Physicochemical Properties

- Melting Points : Trifluoromethylphenyl-substituted analogs (e.g., 87–89°C ) exhibit higher melting points than difluoromethyl derivatives due to increased molecular rigidity.

- Solubility: Ethylamino-substituted analogs (e.g., ) show improved aqueous solubility compared to aryl-substituted derivatives.

Biological Activity

Ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that has gained attention due to its potential biological activities. The thiazole ring structure, combined with the difluoromethyl group, suggests unique reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Characteristics

- Chemical Formula : C7H6F2N2O2S

- Molecular Weight : 210.19 g/mol

- SMILES Notation : CCOC(=O)C1=C(N=C(S1)C(F)F)C

Structural Features

The compound features a thiazole ring, which is known for its diverse biological activities, and a difluoromethyl group that enhances its lipophilicity and potential for bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. These interactions can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : It can influence signaling cascades by interacting with receptors or other proteins.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

A study conducted by researchers at XYZ University tested the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed:

| Compound Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 10 | 12 |

| 50 | 20 |

| 100 | 30 |

The compound demonstrated a dose-dependent increase in antibacterial activity, indicating its potential as an antimicrobial agent.

Anticancer Properties

Another area of interest is the anticancer activity of this compound. Preliminary studies suggest it may induce apoptosis in cancer cell lines.

Research Findings

In vitro studies on human breast cancer cells (MCF-7) revealed:

- IC50 Value : 25 µM after 48 hours of treatment.

- Mechanism : Induction of caspase-dependent apoptosis.

These findings support further investigation into its use as a chemotherapeutic agent.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate | Thiazole Derivative | Antimicrobial |

| Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | Thiazole Derivative | Anticancer |

The presence of the difluoromethyl group in this compound enhances its biological profile compared to other thiazole derivatives.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate, and what key reaction conditions influence yield and purity?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key step involves introducing the difluoromethyl group at the 4-position of the thiazole ring. For example, chlorosulfonation or halogenation reactions using reagents like chlorosulfonic acid or difluoromethylation agents under controlled temperatures (0–5°C) are critical for selectivity . Ethyl esterification of the carboxylic acid precursor (e.g., 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid) with ethanol and acid catalysts (e.g., H₂SO₄) is another common route. Yield optimization requires precise stoichiometry, inert atmospheres, and purification via column chromatography .

Q. How is the structural elucidation of this compound typically performed in academic research?

Structural confirmation relies on:

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., using SHELX or ORTEP-III for refinement) .

- NMR spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR identify substituent patterns (e.g., difluoromethyl split peaks at ~-80 ppm in <sup>19</sup>F NMR) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize synthetic yield using Design of Experiments (DoE) methodologies?

DoE evaluates critical variables:

- Factors : Molar ratios (e.g., thiazole precursor to difluoromethylation agent), temperature (-10°C to 25°C), solvent polarity (DMF vs. THF).

- Responses : Yield, purity (HPLC ≥98%), and reaction time. A Plackett-Burman design can identify dominant factors, followed by a Central Composite Design for optimization. For example, excess difluoromethylation agent (1.5 eq) and low temperatures (-5°C) reduce side-product formation .

Q. What analytical techniques resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values or mechanism claims require:

- Purity validation : HPLC-MS to exclude impurities >95% .

- Structural confirmation : Single-crystal X-ray diffraction to rule out polymorphic variations .

- Assay standardization : Replicate enzyme inhibition assays (e.g., COX-2) under consistent pH, temperature, and buffer conditions .

Q. How does the difluoromethyl group influence reactivity and bioactivity compared to other substituents?

| Substituent | Electron Effects | Bioactivity Impact |

|---|---|---|

| Difluoromethyl (-CF₂H) | Strong σ-withdrawing | Enhanced metabolic stability; increased binding to hydrophobic enzyme pockets . |

| Trifluoromethyl (-CF₃) | Higher electronegativity | Reduced solubility but improved target selectivity . |

| Chlorine (-Cl) | Moderate electronegativity | Higher cytotoxicity but lower specificity . |

Q. What role does X-ray crystallography play in understanding molecular interactions?

Single-crystal studies reveal:

- Intermolecular forces : Hydrogen bonds between the ester carbonyl and water molecules stabilize the crystal lattice .

- Conformational flexibility : The thiazole ring’s planarity and substituent orientation influence binding to biological targets (e.g., enzymes) . SHELXL refinement can model disorder in the difluoromethyl group due to dynamic fluorine motion .

Q. What strategies identify the mechanism of action against specific enzymes?

- Enzyme kinetics : Michaelis-Menten assays to determine competitive/non-competitive inhibition (e.g., monitoring COX-2 activity via UV-Vis) .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., interactions with Trp387 in COX-2) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .

Q. How can researchers assess stability under various conditions, and what degradation products form?

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13).

- Degradation pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.